(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

Description

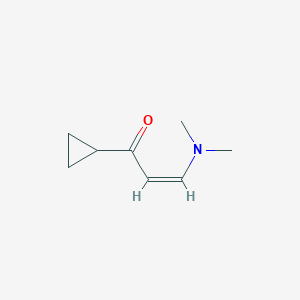

(2Z)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one is an α,β-unsaturated ketone featuring a cyclopropyl group attached to the carbonyl carbon and a dimethylamino group at the β-position. The (2Z) configuration denotes the cis arrangement of the substituents across the double bond. This compound belongs to a class of enaminones, which are widely studied for their applications in coordination chemistry, medicinal chemistry, and as intermediates in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKNHAWLDLWBM-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. One common method is the condensation reaction between cyclopropyl methyl ketone and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s α,β-unsaturated carbonyl system and electron-rich dimethylamino group make it a versatile dienophile or dipolarophile in cycloaddition reactions.

Key Examples:

-

Mechanistic Insight : The dimethylamino group enhances electron density at the β-carbon, facilitating [4+2] cycloadditions with dienes or aza-o-quinone methides . Stereoelectronic effects from the cyclopropane ring further modulate reactivity.

Nucleophilic Additions

The conjugated enone system undergoes nucleophilic attacks at both carbonyl and β-carbon positions.

Observed Reactions:

-

Michael Addition :

-

Nucleophiles : Grignard reagents, amines.

-

Outcome : Formation of β-substituted cyclopropane derivatives.

-

Example : Reaction with methylmagnesium bromide yields 1-cyclopropyl-3-(dimethylamino)-2-methylpropane-1-one.

-

-

Aldol Condensation :

Synthesized Scaffolds:

Role in Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing soluble guanylyl cyclase (sGC) activators :

-

Mechanism : Activators enhance cGMP production, targeting cardiovascular diseases.

-

Synthetic Pathway :

-

Step 1 : Reaction with hydroxylamine to form oxime derivatives.

-

Step 2 : Cyclization under acidic conditions to yield pyrimidine analogs.

-

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 150°C; reactions typically conducted below 100°C .

-

Solvent Compatibility : Best performance in aprotic solvents (toluene, DMF) .

-

Stereochemical Influence : The Z-configuration of the enaminone favors endo transition states in cycloadditions .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one is in medicinal chemistry, where it can serve as a precursor or building block for the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Studies:

- Anticancer Activity : Research has indicated that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The dimethylamino group is often associated with increased solubility and bioavailability, which are critical for drug development.

Organic Synthesis

This compound can be utilized as an intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as:

- Michael Addition : The enone functionality can participate in Michael addition reactions with nucleophiles, leading to diverse synthetic pathways.

Example Reactions:

| Reaction Type | Description |

|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts |

| Cycloaddition | Can participate in cycloaddition reactions |

| Rearrangement | Potential for rearrangement to form new structures |

Agrochemicals

The unique properties of this compound may also extend to agrochemical applications. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide.

Research Insights:

Studies have shown that similar compounds can exhibit herbicidal activity by disrupting metabolic pathways in plants. This could be explored further for developing environmentally friendly agricultural chemicals.

Material Science

In material science, this compound may be explored as a monomer in polymer chemistry. Its reactivity can lead to the formation of polymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Comparison with Similar Compounds

Structural Features

The key structural variation among analogs lies in the substituent attached to the carbonyl group. Representative examples include:

Key Observations :

- Cyclopropyl vs. However, its ring strain may enhance reactivity in cycloaddition or ring-opening reactions.

- Steric Effects: Cyclopropyl’s non-planar structure introduces steric hindrance, which could limit intermolecular interactions compared to planar aryl groups.

Physicochemical Properties

- Melting Points: While direct data for the cyclopropyl derivative is unavailable, analogs such as (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one exhibit melting points of 122–124°C. The cyclopropyl analog’s lower symmetry may result in a distinct melting profile.

- Solubility : The nitro and chloro substituents in aryl analogs (e.g., 3-nitrophenyl, 4-chlorophenyl) increase polarity, likely enhancing solubility in polar solvents compared to the hydrophobic cyclopropyl variant.

- Storage Conditions : Most analogs are stored at +4°C with 95% purity, suggesting similar stability profiles.

Hydrogen Bonding and Crystal Packing

- Hydrogen Bonding: The dimethylamino group can act as a weak hydrogen bond donor (N–H) or acceptor. Cyclopropyl’s steric bulk may further reduce such interactions.

- Graph Set Analysis : Tools like Mercury CSD 2.0 enable visualization of hydrogen-bonding patterns (e.g., chains, rings) using graph theory. For example, planar aryl analogs may exhibit tighter packing due to π-π stacking, whereas cyclopropyl derivatives might favor looser arrangements.

Computational and Experimental Tools

- Crystallography : SHELXL and Mercury CSD 2.0 are critical for refining crystal structures and analyzing packing motifs. For example, SHELXL’s high-resolution refinement capabilities clarify the Z-configuration and cyclopropyl geometry.

- Database Mining : The Materials Module in Mercury allows cross-comparison of intermolecular interactions in analogs, aiding in property prediction.

Biological Activity

The compound (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one is an organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article will delve into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structural Information

- Molecular Formula : C₈H₁₃NO

- SMILES : CN(C)/C=C/C(=O)C1CC1

- InChI : InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H₂,1-2H₃/b6-5+

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 140.10700 | 130.6 |

| [M+Na]+ | 162.08894 | 141.6 |

| [M+NH₄]+ | 157.13354 | 139.2 |

| [M+K]+ | 178.06288 | 137.9 |

| [M-H]- | 138.09244 | 138.7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the cyclopropyl moiety may influence the compound's conformational flexibility, enhancing its binding affinity to biological targets.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. For instance, studies have shown that derivatives of similar structures can inhibit tubulin polymerization in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). This inhibition is crucial as it disrupts the normal cell cycle, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. The presence of the dimethylamino group is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- Study on Cytotoxicity : A study explored the cytotoxic effects of similar compounds on various human tumor cell lines. Results indicated that modifications in the cyclopropyl structure could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

- Inhibition of Enzyme Activity : Another investigation focused on the inhibition of specific enzymes involved in inflammatory responses. The findings suggested that this compound could effectively reduce enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmaceutical Development

Given its promising biological activities, this compound serves as a valuable intermediate in drug development processes. Researchers are exploring its derivatives for enhanced pharmacological profiles aimed at treating various diseases, including cancer and inflammatory disorders .

Industrial Uses

Beyond medicinal applications, this compound is also utilized in industrial settings for the synthesis of specialty chemicals and materials due to its unique reactivity and stability.

Q & A

Basic: What are the optimized synthetic routes for (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, and how can purity be ensured during scale-up?

Answer:

The synthesis of this compound can be adapted from protocols for structurally related 3-(dimethylamino)-1-arylprop-2-en-1-ones. A common approach involves:

- Condensation reactions between cyclopropanecarboxylic acid derivatives and dimethylamine-containing precursors under acidic catalysis.

- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products, as demonstrated for analogous enones .

- Group-assisted purification (GAP) chemistry , which avoids traditional chromatographic methods by leveraging solubility differences, ensuring ≥95% purity during scale-up .

Key parameters include maintaining anhydrous conditions, using catalysts like p-toluenesulfonic acid, and characterizing intermediates via TLC and NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : - and -NMR are essential for confirming the Z-configuration and cyclopropane ring integrity. For example, vinyl proton coupling constants () and cyclopropane methylene signals (~δ 1.2–1.8 ppm) are diagnostic .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities. For related enones, triclinic crystal systems (e.g., space group) with unit cell parameters have been reported .

- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1640 cm, C=C at ~1580 cm) confirm enone conjugation .

Advanced: How can DFT and AIM theories elucidate the electronic properties and regioselectivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311G(d,p) level predict electron density distribution, highlighting the electrophilic β-carbon of the enone system as a reactive site for nucleophilic additions .

- Atoms-in-Molecules (AIM) Analysis : Identifies non-covalent interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing and stability. For example, bond critical points (BCPs) with electron densities of ~0.02–0.03 a.u. correlate with intermolecular stabilization .

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental observations of photo-induced [2+2] cycloadditions .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar enones?

Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Bioassays : Use uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies. For example, discrepancies in anti-quorum sensing activity can be resolved by normalizing results to positive controls like furanones .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropyl vs. aryl groups) on biological endpoints. Cyclopropane’s ring strain may enhance membrane permeability relative to bulkier substituents .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for cytotoxicity) to identify trends obscured by experimental noise .

Advanced: What strategies address discrepancies in crystallographic data for Z-configured enones?

Answer:

- Low-Temperature XRD : Reduces thermal motion artifacts, improving precision in bond length/angle measurements (e.g., C=O bond lengths accurate to ±0.005 Å) .

- DFT-Validated Refinement : Computational optimization of crystallographic models ensures geometric parameters align with theoretical predictions .

- Polymorph Screening : Vary solvents (e.g., DCM vs. ethanol) and temperatures during crystallization to isolate dominant polymorphic forms .

Basic: What protocols evaluate the compound’s stability under varying pH and temperature?

Answer:

- Kinetic Stability Studies : Monitor degradation via HPLC at 25–60°C in buffers (pH 1–13). For similar enones, pseudo-first-order rate constants () range from (pH 7) to (pH 12) .

- Photostability Testing : Expose to UV light (λ = 254 nm) and track [2+2] cycloaddition byproducts via -NMR .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for cyclopropane-containing enones) .

Advanced: What mechanistic insights exist for [2+2] photocycloaddition reactions involving this enone?

Answer:

- Orbital Interactions : UV irradiation promotes transitions, enabling suprafacial–antara facial orbital overlap with alkenes. Solvent polarity (e.g., acetonitrile vs. toluene) modulates reaction rates by stabilizing charge-transfer intermediates .

- Stereoelectronic Effects : The cyclopropane ring’s angle strain (~60°) enhances enone reactivity by lowering the LUMO energy, as shown in DFT studies .

- Byproduct Analysis : Use LC-MS to identify dimers and trimers, which form via radical recombination pathways under prolonged irradiation .

Advanced: How do substituents on the cyclopropane ring influence intermolecular interactions?

Answer:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the carbonyl carbon, enhancing hydrogen-bonding with nucleophiles (e.g., interactions in co-crystals) .

- Steric Effects : Bulky substituents (e.g., dichloro groups) disrupt π-stacking, favoring slip-parallel packing motifs in crystals .

- DFT-Derived Hirshfeld Surfaces : Quantify interaction types (e.g., 55% H···H contacts, 30% C···H contacts) to predict solubility and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.